



An In-depth Technical Guide to Triglycidyl Isocyanurate (CAS No. 2451-62-9)

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Compound of Interest		
Compound Name:	Triglycidyl isocyanurate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Triglycidyl isocyanurate** (TGIC), a significant chemical compound with diverse industrial and research applications. This document details its chemical structure, physicochemical properties, synthesis, applications, and toxicological profile, adhering to stringent data presentation and visualization standards.

Chemical Identity and Structure

Triglycidyl isocyanurate, identified by the CAS Number 2451-62-9, is a heterocyclic epoxy compound. Its structure features a central triazine ring bonded to three glycidyl (epoxypropyl) groups. This trifunctional nature, specifically the three reactive epoxide groups, is fundamental to its primary function as a cross-linking agent.

- IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[1]
- Synonyms: TGIC, 1,3,5-Triglycidyl-s-triazinetrione, Isocyanuric Acid Triglycidyl Ester, Tris(2,3-epoxypropyl) isocyanurate[2][3]
- Molecular Formula: C12H15N3O6
- Molecular Weight: 297.26 g/mol [1][3]

Chemical Structure:



Caption: 2D structure of Triglycidyl isocyanurate (TGIC).

Physicochemical Properties

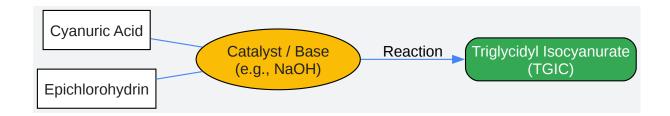
TGIC is a synthetic white crystalline solid, powder, or granule with no discernible odor at room temperature.[4] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Physical State	White powder or granules	[4]
CAS Number	2451-62-9	
Molecular Formula	C12H15N3O6	
Molecular Weight	297.26 g/mol	[1][3]
Melting Point	95-125 °C	[5]
Boiling Point	>240 °C (decomposes)	[6]
Density	1.42 g/cm ³	[6]
Vapor Pressure	<0.007 Pa at 20 °C	[3]
Water Solubility	<0.1 g/100 mL at 20 °C	[7]
Log Kow	-0.8	[3]
Flash Point	170 °C	[5][6]

Synthesis and Manufacturing

Industrially, TGIC is produced by the reaction of cyanuric acid with an excess of epichlorohydrin.[4][8] The process is typically a two-step synthesis involving an addition reaction followed by dehydrochlorination using a base like sodium hydroxide to form the final epoxy rings.[9][10]





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Caption: Simplified synthesis pathway for TGIC.

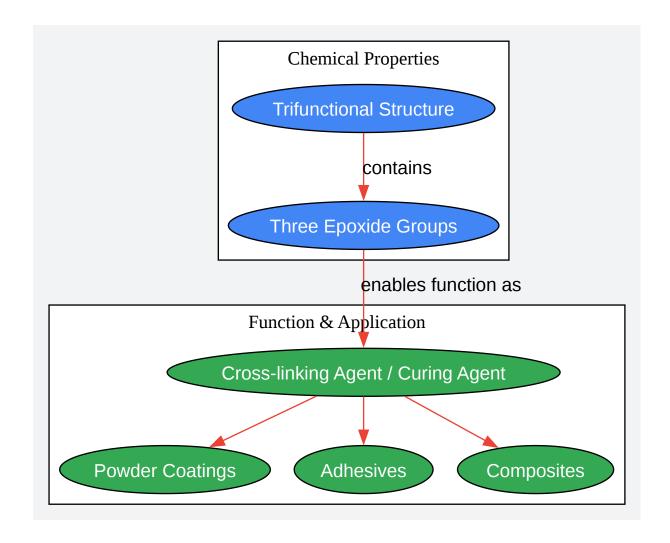
Industrial and Research Applications

The trifunctional epoxide structure of TGIC makes it an effective cross-linking agent. Its primary application is as a curing agent or hardener for polyester powder coatings, enhancing durability, weather resistance, and finish.[4][11] These coatings are used on outdoor products like automotive wheels, lawn furniture, and window frames.

Other significant applications include:

- Adhesives and Sealants: Used in epoxy-based formulations to improve adhesion and chemical resistance.[12]
- Electrical Insulating Materials: Incorporated into epoxy resins for manufacturing printed circuit boards and other electrical components.[12]
- Composites: Employed as a curing agent in the production of strong, rigid epoxy-based composites for aerospace and automotive industries.[12]
- Research: TGIC has been investigated for its antineoplastic and antiangiogenic activities in cancer research.





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Caption: Relationship between TGIC's structure and its applications.

Toxicological Profile

TGIC is classified as a hazardous substance with significant health effects. It is toxic if swallowed or inhaled and is a known skin and respiratory sensitizer, capable of causing allergic reactions.[1][4] It can also cause serious eye damage.[4] A primary concern is its classification as a mutagen (Category 1B), indicating it may cause heritable genetic defects.[1][13]

Summary of Toxicological Data:



Endpoint	Species	Route	Value	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Oral	100 - 200 mg/kg	[1]
Acute Inhalation Toxicity (LC ₅₀)	Rat	Inhalation	>650 mg/m³ (4h)	[1]
Skin Irritation	-	Dermal	Causes skin irritation	
Eye Irritation	-	Ocular	Causes serious eye damage	[1]
Sensitization	Human	Dermal/Inhalatio n	Skin and respiratory sensitizer	[4]
Genotoxicity	In vitro / In vivo	-	Positive in multiple assays; causes heritable mutations	[4]
Target Organ Toxicity	-	Repeated Exposure	May cause damage to organs (e.g., renal, lung)	[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting toxicological data. Below is a representative protocol for an in vivo chromosomal aberration study, based on descriptions of experiments conducted with TGIC.[4][14]

Protocol: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

 Objective: To assess the potential of TGIC to induce chromosomal damage in mammalian somatic cells.



- Test System: Male CD-1 mice (or similar rodent model).[14] Groups of at least 10 animals per dose level, including a negative control (vehicle only) and a positive control.
- Test Substance Preparation: Technical grade TGIC is micronized to an appropriate particle size range (e.g., 2.5 to 3.5 μm) for inhalation exposure.[14]
- Exposure Regimen:
 - Route: Whole-body inhalation.[14]
 - Dose Levels: A minimum of three dose levels are used (e.g., 2.5, 10, and 50 mg/m³), plus controls.[14] The highest dose should induce some signs of toxicity without causing excessive mortality.
 - Duration: Animals are exposed for 6 hours per day for five consecutive days.[14]
- Sample Collection:
 - o Animals are euthanized at a specified time after the final exposure (e.g., 24 hours).
 - A cytostatic agent (e.g., colchicine) is administered intraperitoneally 2-3 hours before euthanasia to arrest cells in metaphase.
 - Both femurs are dissected, and bone marrow is flushed into a centrifuge tube containing a suitable medium.
- Slide Preparation and Analysis:
 - Bone marrow cells undergo hypotonic treatment (e.g., with KCl solution) and are then fixed (e.g., with methanol:acetic acid).
 - The cell suspension is dropped onto clean, cold microscope slides and air-dried.
 - Slides are stained (e.g., with Giemsa stain).
 - At least 100 well-spread metaphases per animal are scored for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and complex rearrangements).

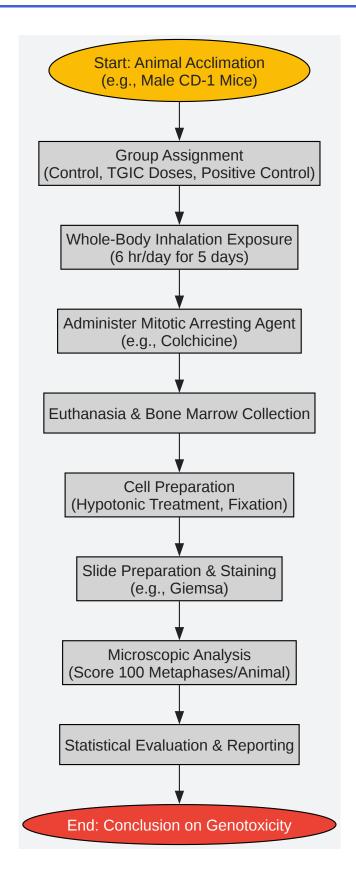
Foundational & Exploratory





• Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each group. Statistical analysis (e.g., Chi-square test) is performed to determine if there is a significant, dose-related increase in aberrations in the TGIC-treated groups compared to the negative control.





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Caption: Workflow for an in vivo chromosomal aberration assay.



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